molecular formula C14H18ClNO B262633 N-(4-chlorobenzyl)cyclohexanecarboxamide

N-(4-chlorobenzyl)cyclohexanecarboxamide

Cat. No.: B262633
M. Wt: 251.75 g/mol
InChI Key: DENDBTPOCLQBIE-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)cyclohexanecarboxamide is a synthetic organic compound characterized by a cyclohexane ring linked to a carboxamide group, which is further substituted with a 4-chlorobenzyl moiety. The 4-chlorobenzyl group introduces both lipophilic and electronic effects due to the chlorine atom’s electronegativity and position on the aromatic ring. These compounds often serve as intermediates in drug discovery, leveraging their balanced solubility and membrane permeability for targeting enzymes or receptors .

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]cyclohexanecarboxamide

InChI

InChI=1S/C14H18ClNO/c15-13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17)

InChI Key

DENDBTPOCLQBIE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(4-chlorobenzyl)cyclohexanecarboxamide becomes evident when compared to analogs with variations in halogen position, substituent type, and core structure. Below is a detailed analysis:

Halogen Position and Substituent Effects

Compound Name Structural Feature Key Properties Reference
N-(3-Chlorophenyl)cyclohexanecarboxamide Chlorine at meta-position on phenyl ring Reduced steric hindrance; altered electronic effects compared to para-substitution
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride 4-Chlorobenzyl + cyclohexylamine (no amide) Higher basicity due to amine group; distinct pharmacokinetics
N-Cyclohexyl 4-chlorobenzamide 4-Chlorophenyl + cyclohexylamide Enhanced lipophilicity from cyclohexyl group; improved membrane permeability

Key Insight : The para-chlorine position in this compound optimizes electronic effects (e.g., dipole interactions) while maintaining steric accessibility for target binding. Substitution with bulkier groups (e.g., cyclohexyl in ) increases lipophilicity but may reduce solubility .

Functional Group Variations

Compound Name Functional Group Modification Biological/Chemical Impact Reference
N-(4-Methoxybenzyl)cyclohexanecarboxamide Methoxy group instead of chlorine Increased electron density; altered receptor affinity
N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide Amino and methyl groups on phenyl Enhanced hydrogen bonding; potential for kinase inhibition
N-[4-(Cyanomethyl)phenyl]cyclohexanecarboxamide Cyanomethyl substituent Introduces polar nitrile group; modulates metabolic stability

Key Insight: The chlorine atom in this compound provides a balance between electronegativity and hydrophobicity, unlike electron-donating groups (e.g., methoxy) or polar groups (e.g., cyanomethyl), which may shift reactivity or solubility profiles .

Core Structure and Ring Modifications

Compound Name Core Structure Change Unique Properties Reference
N-(4-Chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide Diazepane ring instead of cyclohexane Improved conformational flexibility; CNS activity
N~3~-[4-(sec-Butyl)phenyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide Pyrazole ring core Potential anticancer activity via kinase modulation
4-Chloro-N-(1-cyano-3-methylcyclohexyl)-3-fluorobenzamide Fluorine addition + cyano group Dual halogen effects; enhanced target selectivity

Key Insight : The cyclohexane core in this compound offers rigidity and predictable stereochemistry, whereas heterocyclic cores (e.g., pyrazole in ) enable diverse binding modes but may complicate synthesis .

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